molecular formula C6H8N2O2S B8697763 Methanesulfonamide, N-4-pyridinyl- CAS No. 109233-77-4

Methanesulfonamide, N-4-pyridinyl-

Cat. No.: B8697763
CAS No.: 109233-77-4
M. Wt: 172.21 g/mol
InChI Key: HBBSAGHMADHTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanesulfonamide, N-4-pyridinyl- is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanesulfonamide, N-4-pyridinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonamide, N-4-pyridinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

109233-77-4

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

N-pyridin-4-ylmethanesulfonamide

InChI

InChI=1S/C6H8N2O2S/c1-11(9,10)8-6-2-4-7-5-3-6/h2-5H,1H3,(H,7,8)

InChI Key

HBBSAGHMADHTBB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

9.9 g of 4-aminopyridine (104.8 mmol) and 14.5 ml of triethylamine (10.6 g, 104.8 mmol) were dissolved at room temperature in 72 ml of dimethylformamide. Likewise at room temperature, 8.1 ml of methanesulphonyl chloride (12.0 g, 104.8 mmol) were added dropwise to this solution over the course of one hour. The exothermic reaction meant that the temperature had to be maintained by ice bath cooling. After 20 h of stirring at room temperature the solvent was distilled off in vacuo. The residue which remained was taken up in 100 ml of methylene chloride and in 150 ml of 1 N NaOH. The organic phase was separated off. The aqueous phase was adjusted cautiously to a pH of 4admixed with 100 ml of EtOH and 100 ml of methylene chloride. After the organic phase had been separated off, the aqueous phase was further admixed three times with 100 ml of EtOH and 100 ml of methylene chloride. The collected organic phases were freed from the solvent, and the crude product which remained was recrystallized from acetonitrile. This gave 3.2 g of product. The constitution of the compound was verified by NMR spectroscopy.
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